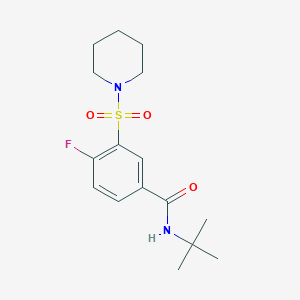
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is involved in the development and progression of several diseases.
Wirkmechanismus
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of several downstream signaling pathways, including the PI3K/AKT pathway, which promotes cell survival and proliferation. By inhibiting BTK, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide blocks these signaling pathways and induces apoptosis in B-cell malignancies. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide also inhibits the activation of B-cells and reduces the production of autoantibodies in autoimmune diseases.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has also been shown to have good selectivity for BTK over other kinases, such as Tec and Itk. In preclinical studies, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been shown to induce apoptosis in B-cell malignancies and reduce the production of autoantibodies in autoimmune diseases. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide is its potent inhibitory activity against BTK, which makes it a promising therapeutic agent in the treatment of various cancers and autoimmune diseases. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide also has good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide is its selectivity for BTK over other kinases, which may limit its use in certain diseases where other kinases are involved in the pathogenesis.
Zukünftige Richtungen
There are several future directions for the development of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide as a therapeutic agent. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the efficacy and safety of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide in clinical trials for the treatment of various cancers and autoimmune diseases. Further studies are also needed to investigate the potential of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its efficacy in the treatment of cancer.
Synthesemethoden
The synthesis of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide involves several steps, starting with the reaction of 4-fluoro-3-nitrobenzoic acid with tert-butylamine to form the corresponding amide. This intermediate is then reacted with piperidine and sulfonyl chloride to give the final product, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. The synthesis of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been reported in several research papers, and the compound has been prepared in both racemic and enantiopure forms.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases. In preclinical studies, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has shown promising results in inhibiting the growth and proliferation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has also been shown to have potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting the activation of B-cells and reducing the production of autoantibodies.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-fluoro-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-16(2,3)18-15(20)12-7-8-13(17)14(11-12)23(21,22)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEFTOALEVUCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

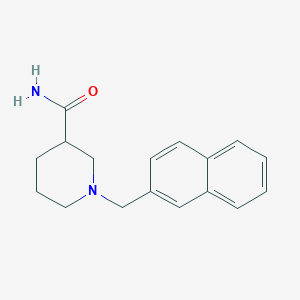

![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)

![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)
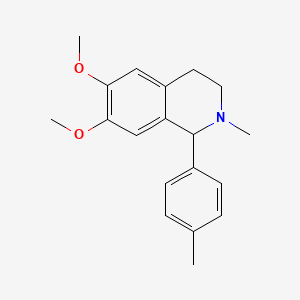
![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5108118.png)

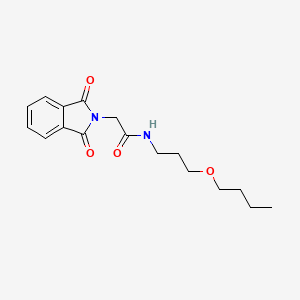
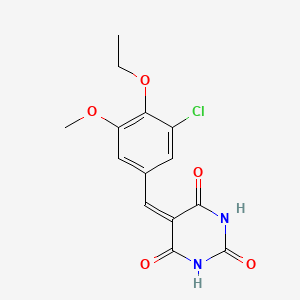

![N-[3-{[4-(aminosulfonyl)phenyl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5108151.png)
![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5108161.png)